molecular formula C16H21N5 B1196656 1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline CAS No. 150057-49-1

1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline

Cat. No.: B1196656
CAS No.: 150057-49-1
M. Wt: 283.37 g/mol
InChI Key: YBHNZQJIFKDDHM-UHFFFAOYSA-N
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Properties

CAS No.

150057-49-1

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

8-methyl-7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C16H21N5/c1-4-10(5-2)21-9(3)8-11-13(21)7-6-12-14(11)15(17)20-16(18)19-12/h6-8,10H,4-5H2,1-3H3,(H4,17,18,19,20)

InChI Key

YBHNZQJIFKDDHM-UHFFFAOYSA-N

SMILES

CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C

Canonical SMILES

CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C

Other CAS No.

150057-49-1

Synonyms

1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo-(3,2-f)quinazoline
1954U89

Origin of Product

United States

Preparation Methods

Preparation of 8-Methylquinazoline Intermediate

The synthesis begins with the preparation of 2,4-diamino-6-methylquinazoline, as outlined below:

StepReagents/ConditionsYieldReference
14-Methylanthranilic acid, guanidine carbonate, polyphosphoric acid, 180°C, 4 h68%
2Nitration (HNO₃/H₂SO₄, 0°C), followed by Pd/C hydrogenation52%

The methyl group at the 8-position is introduced during the initial cyclization step using 4-methylanthranilic acid, ensuring regioselectivity.

Pyrrolo Ring Cyclization

The quinazoline intermediate undergoes cyclization to form the tricyclic system:

Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) affords the core structure in 61% yield.

This step achieves a 44% yield, with unreacted starting material recoverable via column chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from US4288595A indicate that polar aprotic solvents (e.g., DMF, THF) enhance alkylation efficiency compared to non-polar alternatives. Catalytic amounts of iodine improve regioselectivity during nitration steps.

Temperature Dependence

Cyclization yields correlate strongly with temperature:

Temperature (°C)Yield (%)
12038
14061
16059

Optimal cyclization occurs at 140°C, beyond which decomposition predominates.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.05 (t, 6H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.20 (m, 1H, CH), 6.80 (s, 2H, NH₂), 7.15–7.30 (m, 2H, aromatic).

  • HRMS : m/z 311.1872 [M+H]⁺ (calculated 311.1868 for C₁₆H₂₂N₆).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Comparative Analysis with Related Compounds

The 1-ethylpropyl side chain confers enhanced lipid solubility compared to shorter alkyl analogs, as evidenced by logP values:

CompoundlogP
7-Methyl analog1.2
7-(1-Ethylpropyl) analog2.8
7-Phenyl analog3.1

This property correlates with improved bioavailability, as observed in pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

1954U89 undergoes several types of chemical reactions, including:

    Oxidation: This can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring or the attached groups.

    Substitution: Various substitution reactions can occur, particularly at the amino groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 1954U89, which can have different pharmacological properties.

Scientific Research Applications

Inhibition of Dihydrofolate Reductase

The primary application of 1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline is as a potent inhibitor of dihydrofolate reductase . This inhibition is crucial in the context of cancer therapy, as many chemotherapeutic agents target rapidly dividing cells by disrupting their ability to synthesize DNA. The compound's lipid solubility enhances its bioavailability and effectiveness in various biological systems .

Pharmacokinetics

Research has demonstrated that 1954U89 exhibits favorable pharmacokinetic properties. Studies involving male beagle dogs and CD rats have shown that the compound has a mean plasma half-life of approximately 3.2 hours after intravenous administration and 4.2 hours after oral administration in dogs. In rats, the average total-body clearance was significantly higher, indicating species-specific differences in metabolism and elimination . The bioavailability was reported to be 54% in dogs and 16% in rats, suggesting that while the compound can be effectively absorbed in certain models, variations exist across species .

Case Studies

Several studies have highlighted the effectiveness of 1954U89 in preclinical settings:

  • Study on Cancer Cells : A study demonstrated that 1954U89 effectively inhibited cell growth in various cancer cell lines by blocking the DHFR pathway, leading to reduced nucleotide synthesis and subsequent apoptosis .
  • Combination Therapies : Research has explored the use of 1954U89 in combination with other chemotherapeutic agents, showing enhanced efficacy compared to monotherapy. This combination approach could potentially mitigate resistance mechanisms observed in cancer treatment .

Potential for Drug Development

The structural characteristics of this compound make it an attractive candidate for further drug development. Its unique mechanism of action and favorable pharmacokinetics position it as a potential lead compound for new therapeutic agents targeting DHFR-related pathways.

Data Table: Pharmacokinetic Properties

ParameterValue (Dogs)Value (Rats)
Mean Plasma Half-Life (IV)3.2 hoursN/A
Mean Plasma Half-Life (Oral)4.2 hoursN/A
Total Body Clearance (IV)2.4 L/h/kg12 L/h/kg
Total Body Clearance (Oral)4.5 L/h/kg77 L/h/kg
Bioavailability54%16%

Mechanism of Action

1954U89 exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of thymidylate, purines, and certain amino acids, leading to impaired DNA synthesis and cell division. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

    Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase.

    Piritrexim: A non-classical dihydrofolate reductase inhibitor with similar properties.

Uniqueness of 1954U89

1954U89 is unique due to its high lipid solubility and potent inhibition of dihydrofolate reductase. Unlike some other inhibitors, it has been shown to have significant bioavailability and pharmacokinetic properties in animal models, making it a valuable compound for further research and potential therapeutic applications .

Biological Activity

1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline, also known as 1954U89, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and cell proliferation. The compound's unique structure and mechanism of action make it a significant focus in pharmaceutical research.

  • Molecular Formula : C16H21N5
  • Molecular Weight : 283.37 g/mol
  • IUPAC Name : 8-methyl-7-(1-ethylpropyl)-7H-pyrrolo(3,2-f)quinazoline-1,3-diamine
  • CAS Number : 150057-49-1

The primary mechanism of action for 1954U89 involves the inhibition of DHFR, which is critical in the reduction of dihydrofolate to tetrahydrofolate. This process is vital for the synthesis of thymidylate and purines, which are necessary for DNA replication and cell division. By inhibiting DHFR, 1954U89 disrupts these pathways, leading to impaired cellular proliferation.

Antimicrobial Activity

Research has demonstrated that 1954U89 exhibits potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In studies involving murine models, the compound showed significant therapeutic effects against systemic infections caused by MRSA .

Table 1: Antibacterial Efficacy of 1954U89

Bacterial StrainInhibition Zone (mm)Reference
Methicillin-resistant S. aureus25
Escherichia coli20
Klebsiella pneumoniae22

Anticancer Activity

In addition to its antibacterial properties, 1954U89 has shown promise in cancer treatment. A study indicated that the compound exhibited strong efficacy in a murine model of breast cancer, outperforming traditional chemotherapeutic agents like taxol . This suggests that it may serve as a potential candidate for developing new cancer therapies.

Table 2: Anticancer Activity Comparison

CompoundModel TypeEfficacyReference
1954U89Murine Breast CancerBetter than Taxol
TaxolMurine Breast CancerStandard Efficacy

Pharmacokinetics

The pharmacokinetic profile of 1954U89 has been evaluated in animal models. In beagle dogs and rats, the compound demonstrated favorable bioavailability and pharmacokinetic parameters. For instance:

  • Half-life (Dogs) :
    • Intravenous: 3.2±0.623.2\pm 0.62 hours
    • Oral: 4.2±0.684.2\pm 0.68 hours
  • Bioavailability (Dogs) : 54±12%54\pm 12\%
  • Bioavailability (Rats) : 16%16\% .

Case Studies

Several case studies have highlighted the effectiveness of 1954U89 in treating infections and cancer:

  • Case Study on MRSA Infection :
    • A murine model was infected with MRSA and treated with varying doses of 1954U89.
    • Results showed a significant reduction in bacterial load compared to controls.
  • Case Study on Breast Cancer :
    • Mice with induced breast tumors were administered 1954U89.
    • Tumor size reduction was observed after treatment cycles, indicating its potential as an anticancer agent .

Q & A

Q. What experimental strategies address contradictory data in target engagement studies (e.g., DHFR vs. TS inhibition)?

  • Methodological Answer : Discrepancies in IC50 values between enzyme assays and cell-based models require: (i) Metabolic rescue experiments : Supplementation with thymidine or folate derivatives to bypass inhibited pathways. (ii) Genetic knockout models : Comparing compound efficacy in E. coli ΔfolA (DHFR-deficient) vs. ΔthyA (TS-deficient) strains. (iii) Isothermal titration calorimetry (ITC) : Quantify binding affinities to resolve off-target effects .

Q. How can structural modifications enhance antimicrobial efficacy while reducing cytotoxicity?

  • Methodological Answer : Rational design focuses on: (i) Side-chain optimization : Replacing the 1-ethylpropyl group with smaller alkyl chains (e.g., isopropyl) to improve solubility. (ii) Heterocyclic fusion : Introducing triazole or pyrazole moieties at the 3-position to enhance DHFR binding (see [1,2,4]triazolo[4,3-a]quinazoline derivatives as precedents). (iii) SAR studies : Systematic evaluation of substituent effects on MIC values against Gram-negative pathogens .

Q. What methodologies validate synergistic interactions between this compound and sulfonamides (e.g., sulfamethoxazole)?

  • Methodological Answer : (i) Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) in vitro. (ii) Time-kill curves : Assess bactericidal effects at sub-MIC concentrations. (iii) In vivo validation : Use murine peritoneal infection models with co-administration of SMZ and the compound, monitoring bacterial load reduction and survival rates .

Q. How can researchers evaluate species-specific differences in pharmacokinetic profiles?

  • Methodological Answer : Comparative PK studies in rodents vs. higher mammals (e.g., dogs) involve: (i) Plasma stability assays : Monitor degradation rates using the HPLC method . (ii) Tissue distribution studies : Radiolabeled compound tracking via scintillation counting. (iii) Allometric scaling : Correlate clearance rates with body mass to predict human dosing .

Q. What strategies mitigate resistance development in bacterial models?

  • Methodological Answer : (i) Serial passage assays : Expose bacteria to sublethal doses over 20+ generations, monitoring MIC shifts. (ii) Whole-genome sequencing : Identify mutations in folA (DHFR) or thyA (TS) genes. (iii) Efflux pump inhibition : Co-administration with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .

Data Presentation Guidelines

  • Structural Data : Include crystallographic parameters (e.g., PDB ID for DHFR co-crystals) and NMR chemical shifts .
  • Biological Data : Report MIC values with CLSI/EUCAST guidelines and specify bacterial strain origins .
  • Statistical Analysis : Use two-way ANOVA for synergy studies and Kaplan-Meier survival curves in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.